molecular formula C21H18FN5O2 B2512877 N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-80-4

N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2512877
CAS RN: 863446-80-4
M. Wt: 391.406
InChI Key: RJDLYXFWZRCYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic compound containing nitrogen atoms. The compound also contains a fluorobenzyl group and a p-tolyl group, which are aromatic compounds containing fluorine and a methyl group, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the fluorobenzyl and p-tolyl groups), a heterocyclic ring (from the pyrazolo[3,4-d]pyrimidin-5(4H)-yl group), and various functional groups including an amide group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .

Scientific Research Applications

Lithium-Ion Batteries (LIBs) Enhancement

Background: The electrochemical performance of lithium-ion batteries (LIBs) is often hindered by sluggish interfacial kinetics. The interaction between the electrolyte and the electrode surface significantly impacts battery efficiency and safety.

Application: Researchers have explored using “4-fluorobenzyl cyanide” (FBCN) as a solvent in LIBs. FBCN is designed with steric hindrance and a weak Lewis basic center. By constructing a bulky coordination structure with Li+ ions, FBCN weakens ion-dipole interactions (Li±solvents) while promoting coulombic attraction (Li±anions). This unique solvation chemistry reduces the interfacial barrier, leading to improved rate performance in LIBs. Practical demonstrations have shown positive results in LiFePO4//graphite pouch cells .

UV Filter and Anti-Oxidation Properties

Background: The compound’s structure suggests potential bioactivities beyond battery applications.

Application: Studies have investigated the protective effects of similar compounds. While not specifically focusing on the mentioned compound, related molecules have exhibited UV filter properties and anti-oxidation effects. These properties could be relevant for sunscreen formulations and skincare products .

Nanophotocatalyst Precursor

Background: The compound’s structural features may influence its behavior in other contexts.

Application: In a different context, bis(N,N-di(4-fluorobenzyl)dithiocarbamato-S,S’)M(II) (M = Cd, Hg) has been synthesized and characterized. This compound serves as a precursor for CdS nanophotocatalysts. Its unique structure and properties make it a promising candidate for photocatalytic applications .

Future Directions

Future research on this compound could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-14-2-8-17(9-3-14)27-20-18(11-25-27)21(29)26(13-24-20)12-19(28)23-10-15-4-6-16(22)7-5-15/h2-9,11,13H,10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDLYXFWZRCYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.